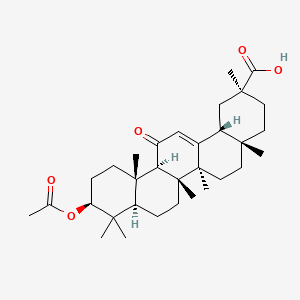
Acetoxolone
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Acetoxolon wird aus Glycyrrhetinsäure durch eine Acetylierungsreaktion synthetisiert. Das Verfahren beinhaltet die Reaktion von Glycyrrhetinsäure mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin . Die Reaktion findet typischerweise unter Rückflussbedingungen statt, um eine vollständige Acetylierung sicherzustellen.
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Herstellung von Acetoxolon einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Kristallisation und Chromatographie sind in der industriellen Produktion üblich.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Acetoxolon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Acetoxolon kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Acetoxolon in seine reduzierten Formen umwandeln.
Substitution: Acetoxolon kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nucleophile unter sauren oder basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Acetoxolon verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Acetoxolon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ausgangsmaterial für die Synthese verschiedener Derivate und Analoga verwendet.
Biologie: Acetoxolon wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als therapeutisches Mittel untersucht.
Medizin: Es wird zur Behandlung von Magengeschwüren und gastroösophagealem Reflux eingesetzt.
Industrie: Acetoxolon wird in der Formulierung von Arzneimitteln und anderen Produkten verwendet.
Wirkmechanismus
Der Wirkmechanismus von Acetoxolon beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es das Enzym 11β-Hydroxysteroid-Dehydrogenase hemmt, das eine Rolle beim Metabolismus von Kortikosteroiden spielt . Diese Hemmung führt zu erhöhten Spiegeln von aktiven Kortikosteroiden, was Entzündungen reduzieren und die Heilung von Geschwüren fördern kann.
Wirkmechanismus
The mechanism of action of acetoxolone involves its interaction with various molecular targets and pathways. It is known to inhibit the enzyme 11β-hydroxysteroid dehydrogenase, which plays a role in the metabolism of corticosteroids . This inhibition leads to increased levels of active corticosteroids, which can help reduce inflammation and promote healing of ulcers.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Carbenoxolon: Ein weiteres Derivat der Glycyrrhetinsäure, das zur Behandlung von Magengeschwüren eingesetzt wird.
Enoxolon: Ähnlich wie Acetoxolon wird Enoxolon aufgrund seiner entzündungshemmenden und geschwürheilenden Eigenschaften verwendet.
Einzigartigkeit
Acetoxolon ist einzigartig in seiner spezifischen Acetylierung, die seine therapeutischen Eigenschaften und Stabilität im Vergleich zu anderen Derivaten der Glycyrrhetinsäure verbessert .
Eigenschaften
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-19(33)37-24-10-11-30(6)23(27(24,2)3)9-12-32(8)25(30)22(34)17-20-21-18-29(5,26(35)36)14-13-28(21,4)15-16-31(20,32)7/h17,21,23-25H,9-16,18H2,1-8H3,(H,35,36)/t21-,23-,24-,25+,28+,29-,30-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQDJVZNPJRVPG-XWEVEMRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29728-34-5 (aluminum salt) | |
| Record name | Acetoxolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006277141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801031583 | |
| Record name | Acetoxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6277-14-1 | |
| Record name | Acetoxolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6277-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoxolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006277141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC35349 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetoxolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,20β)-3-acetoxy-11-oxoolean-12-en-29-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWW961Q19K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 13-(11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1219569.png)






